(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)
Brand Name: Vulcanchem
CAS No.: 158817-11-9
VCID: VC21540374
InChI: InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1
SMILES: C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C54H54NO8PSi2
Molecular Weight: 932.1 g/mol

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)

CAS No.: 158817-11-9

Cat. No.: VC21540374

Molecular Formula: C54H54NO8PSi2

Molecular Weight: 932.1 g/mol

* For research use only. Not for human or veterinary use.

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) - 158817-11-9

CAS No. 158817-11-9
Molecular Formula C54H54NO8PSi2
Molecular Weight 932.1 g/mol
IUPAC Name (2S)-3-[4-[bis[2-[methyl(diphenyl)silyl]ethoxy]phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1
Standard InChI Key ULCVFQDEKLBKAQ-MPLRIKRWSA-N
Isomeric SMILES C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8
SMILES C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8

Chemical Identity and Nomenclature

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) is identified by CAS registry number 158817-11-9 and is known by several synonyms in the scientific literature . These include:

  • Fmoc-Tyr(PO3(MDPSE)2)-OH

  • (2S)-3-[4-[bis[2-[methyl(diphenyl)silyl]ethoxy]phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

  • L-Tyrosine, O-[bis[2-(methyldiphenylsilyl)ethoxy]phosphinyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

This compound belongs to the family of protected amino acid derivatives specifically designed for solid-phase peptide synthesis (SPPS). Its name systematically describes its structure: a tyrosine (Tyr) amino acid with an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a phosphate group on the phenolic hydroxyl that is protected by two 2-(methyldiphenylsilyl)ethyl groups.

Physical and Chemical Properties

The physical and chemical properties of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) are essential for understanding its behavior in synthetic applications and appropriate handling procedures.

PropertyValueReference
Molecular FormulaC54H54NO8PSi2
Molecular Weight932.1 g/mol
Physical AppearancePowder
Storage TemperatureFreezer
SolubilityClearly soluble in DMF (1 mmole in 2 ml)
Purity (Commercial)≥98% (TLC)
Assay (HPLC, area%)≥96.0%
Enantiomeric Purity≥99.5% (a/a)

The compound's high molecular weight and complex structure contribute to its specific physical properties. The presence of aromatic rings and silicon-containing groups influences its solubility profile, making it readily soluble in organic solvents like DMF commonly used in peptide synthesis protocols.

Structural Characteristics

The structure of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) is carefully designed to fulfill its specific role in peptide synthesis.

Key Structural Elements

The compound consists of four main structural components:

  • A tyrosine amino acid core, providing the backbone for peptide bond formation

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the N-terminus, which prevents unwanted reactions at the amino group during synthesis

  • A phosphate group attached to the tyrosine phenolic oxygen, which will become the phosphotyrosine after deprotection

  • Two 2-(methyldiphenylsilyl)ethyl protecting groups on the phosphate, which prevent unwanted reactions at the phosphate during peptide synthesis

The structural design is intentionally complex to achieve orthogonal protection, allowing selective deprotection of different functional groups at different stages of peptide synthesis.

Applications in Peptide Synthesis

The primary application of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) is in the synthesis of phosphotyrosine-containing peptides using the Fmoc solid-phase peptide synthesis (SPPS) strategy.

Role in Phosphopeptide Synthesis

This compound is particularly valuable for several reasons:

  • It enables the direct incorporation of phosphotyrosine residues into synthetic peptides

  • The side-chain phosphate group is fully protected, making it compatible with all coupling methods used in peptide synthesis

  • It facilitates the creation of peptides that mimic the phosphorylated state of proteins, which is crucial for studying signal transduction pathways and protein-protein interactions

Advantages Over Alternative Phosphotyrosine Derivatives

The development of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) addresses challenges encountered with other phosphotyrosine derivatives. For instance, when using Fmoc-Tyr(PO3Me2)-OH in Fmoc/solid-phase synthesis, piperidine causes cleavage of the methyl group from the -Tyr(PO3Me2)-residue during peptide synthesis, and harsh conditions are needed for final cleavage .

In contrast, the methyldiphenylsilyl ethyl protecting groups in (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) provide greater stability during the synthesis process while remaining compatible with standard SPPS deprotection protocols.

Research Significance

Importance in Proteomics Studies

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) is described as "potentially useful for proteomics studies" . This highlights its importance in the field of proteomics, where researchers study the structure, function, and interactions of proteins at a molecular level.

Role in Studying Phosphorylation Mechanisms

Tyrosine phosphorylation is a crucial post-translational modification that regulates numerous cellular signaling pathways. Synthetic peptides containing phosphotyrosine residues, created using derivatives like (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH), are valuable tools for:

  • Investigating protein kinase and phosphatase activities

  • Studying binding interactions mediated by phosphotyrosine recognition domains (e.g., SH2 domains)

  • Developing assays for drug discovery targeting phosphotyrosine-dependent pathways

  • Creating standards for mass spectrometry-based phosphoproteomics

SupplierCatalog NumberPackage SizePrice (USD)
Santa Cruz Biotechnologysc-285842250 mg$300.00
Santa Cruz Biotechnologysc-285842A1 g$667.00
Bachem (via VWR)B-2910VariousNot specified
Glentham Life SciencesGM8190CustomPrice upon request

Commercial preparations typically undergo rigorous quality control to ensure high purity and consistency. Standard analyses include TLC, HPLC, and tests for enantiomeric purity to confirm the compound's identity and quality .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator